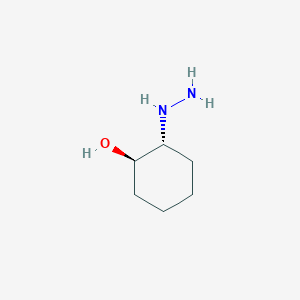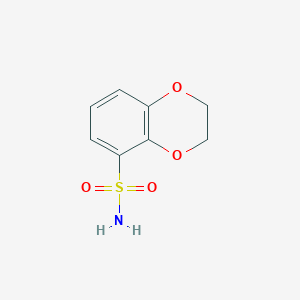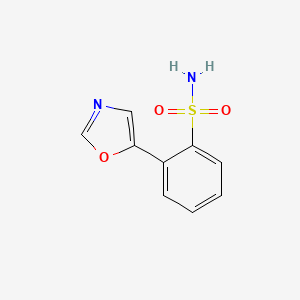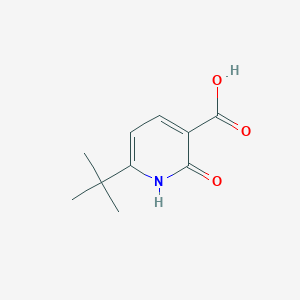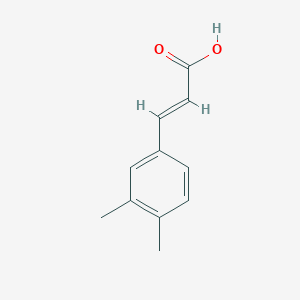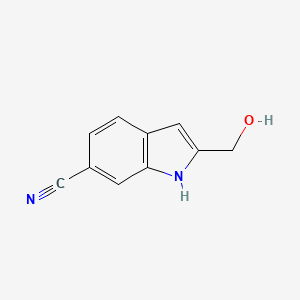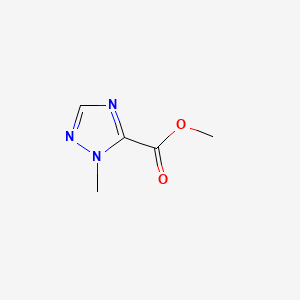
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole compounds, including “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide”, often involves the use of aminopyrazoles as building blocks. These compounds are advantageous frameworks that can provide useful ligands for receptors or enzymes .Chemical Reactions Analysis
Aminopyrazoles, including “this compound”, are polyfunctional compounds possessing three typical nucleophilic sites: 4-CH, 1-NH, and 5-NH2 with the following reactivity order: 5-NH2 > 1-NH > 4-CH. These positions have been used to construct various fused heterocyclic rings where 5-aminopyrazoles undergo cyclization and cycloaddition on reaction with bielectrophiles .Applications De Recherche Scientifique
Oncologie : Inhibiteurs de FGFR
5-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide : les dérivés ont été étudiés comme inhibiteurs covalents pan-FGFR potentiels. Ces composés ciblent les récepteurs du facteur de croissance des fibroblastes (FGFR), qui sont impliqués dans divers cancers. Les dérivés sont prometteurs pour inhiber à la fois les FGFR de type sauvage et les mutants de gardien, offrant une voie pour surmonter la résistance aux médicaments en chimiothérapie .
Chimie pharmaceutique : Synthèse de médicaments
Ce composé sert de brique dans la synthèse de molécules plus complexes. Sa structure se prête à des modifications qui peuvent conduire au développement de nouveaux médicaments ayant des propriétés analgésiques, anti-inflammatoires et antipaludiques potentielles, ainsi qu'une activité contre une gamme d'autres affections .
Science des matériaux : Amélioration des performances optiques
En science des matériaux, This compound a été utilisé pour améliorer les performances structurelles et optiques de nouveaux matériaux. Son incorporation dans certains composés peut conduire à des propriétés améliorées, ce qui est crucial pour développer des matériaux avancés avec des applications spécifiques .
Chimie agricole : Activité insecticide
Le composé a été étudié pour son activité insecticide. Il peut être utilisé pour développer de nouveaux pesticides plus efficaces et potentiellement moins nocifs pour l'environnement. Cette application est particulièrement importante pour une agriculture durable et la sécurité alimentaire .
Chimie verte : Développement de catalyseurs
Les chercheurs ont utilisé This compound dans le développement de catalyseurs pour des applications de chimie verte. Ces catalyseurs peuvent faciliter les réactions chimiques respectueuses de l'environnement, contribuant à la création de procédés durables dans l'industrie chimique .
Matériaux énergétiques : Composés à haute densité
Les dérivés de This compound ont été étudiés pour leur utilisation potentielle dans les matériaux énergétiques. Ces composés peuvent conduire au développement de matériaux à haute densité avec une plus grande insensibilité et une stabilité thermique, qui sont des caractéristiques souhaitables pour un stockage d'énergie sûr et efficace .
Orientations Futures
The future directions for research on “5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide” and similar compounds could involve further exploration of their potential as inhibitors of chorismate mutase . Additionally, the design and synthesis of aminopyrazole-based compounds as active agents in different therapeutic areas, particularly as anticancer/anti-inflammatory compounds, could be a promising direction .
Mécanisme D'action
Target of Action
The primary target of 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic . This compound is designed as a novel pan-FGFR covalent inhibitor, targeting both wild-type and the gatekeeper mutants .
Mode of Action
This compound interacts with its targets by irreversibly binding to FGFR1 . This irreversible binding is a result of the compound’s covalent nature . The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs is a key player in various cancers . By inhibiting FGFRs, this compound can potentially disrupt the biochemical pathways that lead to cancer cell proliferation . .
Result of Action
The compound strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound’s action results in significant anti-cancer effects.
Analyse Biochimique
Biochemical Properties
5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit properties such as inhibition of p38 kinase and antagonism of human cannabinoid receptors (hCB1 and hCB2) . These interactions suggest that this compound can modulate signaling pathways and biochemical processes within cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives, including this compound, have been shown to exhibit cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . These effects are indicative of the compound’s potential in cancer therapy and other medical applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to inhibit p38 kinase, which plays a crucial role in inflammatory responses and cell differentiation . Additionally, its antagonistic effects on cannabinoid receptors suggest that it can modulate neurotransmitter release and other signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. While specific data on its temporal effects are limited, it is known that the compound should be stored in a dark, dry place at temperatures between 2-8°C to maintain its stability . Long-term studies on its effects on cellular function in vitro and in vivo are necessary to fully understand its temporal dynamics.
Propriétés
IUPAC Name |
5-amino-1-cyclopentylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-8-7(9(11)14)5-12-13(8)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWHOJIUCDZERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470797 | |
| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666235-33-2 | |
| Record name | 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
